Allyl methyl sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Allyl methyl sulfone is an organosulfur compound . It has been extensively exploited in organic synthesis . The exceptional versatility of sulfones has been demonstrated in Pd-catalysed Suzuki–Miyaura type reactions .

- The methods of application involve catalytic desulfitative functionalizations . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

- The results of these strategies have opened a new area of research with burgeoning activity in recent years . This chemistry has potential applications for the synthesis of natural products .

- Allyl methyl sulfone is used in the synthesis of branched allylic sulfones . These are scaffolds widely distributed in bioactive molecules and organic functional materials .

- The method of application involves boron-catalysed highly regioselective hydrosulfonylation of 1,3-diene with sulfinic acid . This process does not require transition metal catalysts .

- The outcomes include excellent atom economy and regioselectivity . The reaction does not require dry conditions, an inert atmosphere or a water scavenger .

Organic Synthesis

Environmental Chemistry

Electrochemical Applications

Solar Energy and Water Treatment

- Allyl methyl sulfone is used in battery manufacturing . It can be used as a solvent or an additive for electrochemical applications .

- Allyl methyl sulfone can participate in Pd-catalysed Suzuki–Miyaura type reactions . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

- The methods of application involve catalytic desulfitative functionalizations . This chemistry has potential applications for the synthesis of natural products .

- The results of these strategies have opened a new area of research with burgeoning activity in recent years .

Battery Manufacturing

Catalytic Desulfitative Functionalizations

- Allyl methyl sulfone can participate in metal- and photocatalytic approaches for C–S bond functionalization . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

- The methods of application involve catalytic desulfitative functionalizations . This chemistry has potential applications for the synthesis of natural products .

- The results of these strategies have opened a new area of research with burgeoning activity in recent years .

Metal- and Photocatalytic Approaches for C–S Bond Functionalization

Design for Energy Efficiency

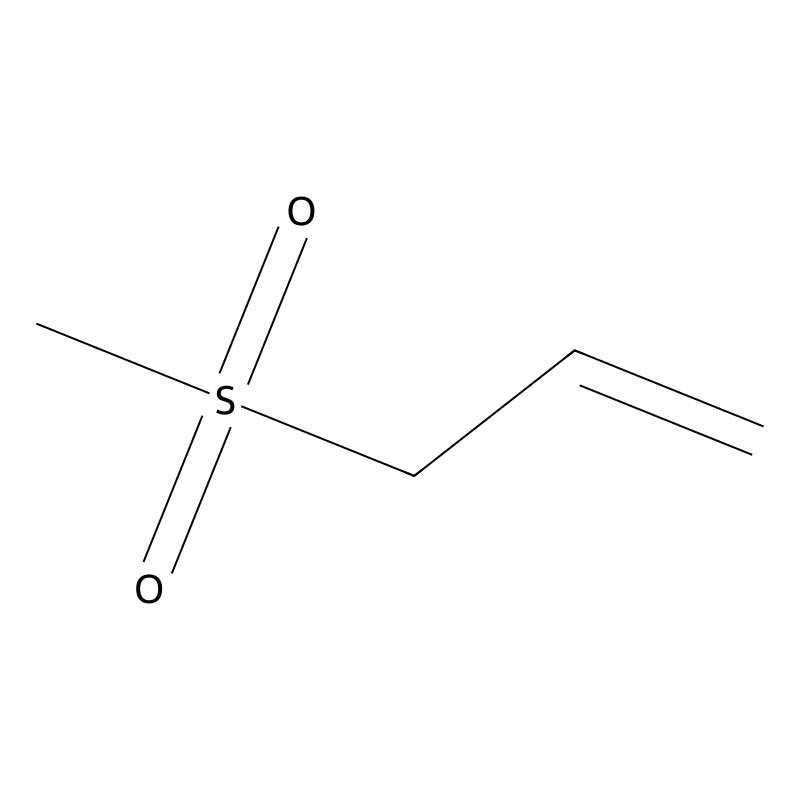

Allyl methyl sulfone is an organosulfur compound with the chemical formula C₄H₈O₂S. It appears as a colorless to yellow liquid and is known for its strong odor, reminiscent of other alkyl sulfones. This compound is structurally characterized by the presence of a sulfone functional group (–SO₂) attached to an allyl group (–CH₂=CH–CH₂–) . Allyl methyl sulfone is notable for its role as a metabolite in garlic, contributing to the characteristic "garlic breath" associated with garlic consumption .

- Nucleophilic Substitution: The sulfone can undergo nucleophilic attack, facilitating the formation of new carbon-sulfur bonds.

- Oxidation: Allyl methyl sulfone can be oxidized under certain conditions, leading to the formation of sulfonic acids or other oxidized derivatives .

- Thio-Wittig Reaction: This reaction involves the deprotonation of allyl methyl sulfide, leading to rearrangements that produce various sulfur-containing compounds .

The biological activity of allyl methyl sulfone has been studied in various contexts. It exhibits potential antimicrobial properties and may influence cellular processes through its interactions with biological membranes. Its structural similarity to other sulfur-containing compounds suggests that it could play a role in modulating biological systems, although specific mechanisms remain under investigation .

Allyl methyl sulfone can be synthesized through several methods:

- From Allyl Chloride: A common synthesis route involves reacting allyl chloride with sodium hydroxide and methanethiol:This method highlights the accessibility of starting materials and yields allyl methyl sulfide, which can then be oxidized to form allyl methyl sulfone .

- Copper-Catalyzed Reactions: Recent studies have explored copper-catalyzed methods for synthesizing allyl sulfones from α-methylstyrene derivatives, showcasing modern synthetic strategies .

Allyl methyl sulfone finds applications in various fields:

- Flavoring Agent: Due to its strong odor, it is used in food products to impart a garlic-like flavor.

- Pharmaceuticals: Its biological activity makes it a candidate for use in medicinal chemistry, particularly in developing antimicrobial agents.

- Chemical Intermediates: It serves as a precursor in synthesizing more complex organosulfur compounds used in various industrial applications .

Interaction studies involving allyl methyl sulfone have primarily focused on its reactivity and biological interactions. Research indicates that it can interact with various biological substrates, influencing enzymatic activities and cellular responses. The compound's ability to form adducts with proteins suggests potential implications for its use in therapeutic contexts .

Allyl methyl sulfone shares structural and functional characteristics with several related compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Allyl methyl sulfide | C₄H₈S | A precursor to allyl methyl sulfone; less stable |

| Methyl sulfonylmethane | C₂H₆O₂S | Similar functional group; used as a solvent |

| Propyl methyl sulfone | C₅H₁₂O₂S | Longer carbon chain; variations in biological activity |

| Ethyl methyl sulfone | C₅H₁₂O₂S | Similar structure; different reactivity profile |

Allyl methyl sulfone's unique combination of an allylic structure with a sulfone group distinguishes it from these similar compounds, particularly regarding its specific biological activities and applications in flavoring and pharmaceuticals .

Organosulfur chemistry, the study of sulfur-containing organic compounds, has been pivotal in advancing pharmaceuticals, materials science, and biochemistry. Sulfur's unique electronic configuration enables diverse bonding modes, including thiols, sulfides, sulfoxides, and sulfones. Early discoveries in this field, such as the isolation of thiophene from coal tar in 1883 and the synthesis of sulfa drugs in the 1930s, laid the groundwork for modern applications. Allyl methyl sulfone (C₄H₈O₂S), a sulfone derivative, exemplifies the versatility of organosulfur compounds in synthetic and industrial contexts.

Historical Development of Allyl Sulfone Chemistry

The synthesis of allyl sulfones gained prominence in the mid-20th century with the advent of transition-metal catalysis. Trost's pioneering work in palladium-catalyzed allylic alkylation (1973) highlighted sulfones as effective leaving groups. Allyl methyl sulfone emerged as a key intermediate in cross-coupling reactions due to its stability and reactivity. Early methods relied on oxidation of thioethers, but contemporary approaches leverage nucleophilic substitution and electrochemical pathways.

Significance of Allyl Methyl Sulfone in Contemporary Research

Allyl methyl sulfone is a colorless to yellow liquid (density: 1.1705 g/mL) with applications spanning organic synthesis, materials science, and pharmaceuticals. Its sulfonyl group (-SO₂-) confers electrophilic character, enabling participation in Michael additions, cyclopropanations, and polymerizations. Recent studies highlight its role in synthesizing antiviral agents and conductive polymers.

Theoretical Frameworks for Organosulfur Compound Classification

Organosulfur compounds are classified based on oxidation state and bonding geometry:

| Class | Oxidation State | Example |

|---|---|---|

| Thiols | -II | Cysteine |

| Sulfides | -I | Dimethyl sulfide |

| Sulfoxides | 0 | Dimethyl sulfoxide |

| Sulfones | +II | Allyl methyl sulfone |

This framework, rooted in Linford and Raubenheimer's work (1991), underscores sulfones' stability and synthetic utility.

One-pot strategies integrate multiple steps, such as in situ generation of allyl alcohols from aldehydes via sodium borohydride reduction, followed by direct sulfonylation with sodium methyl sulfinate [1]. This approach reduces purification steps and improves atom economy.

Regioselective and Stereoselective Synthesis

Palladium-catalyzed hydrosulfonylation of cyclopropenes enables stereoselective synthesis of allylic sulfones. Using sodium sulfinates and a Pd⁰ catalyst, this method delivers trans-configured products with >90% stereoselectivity, attributed to π-allyl palladium intermediates [5]. Similarly, Cs₂CO₃-mediated radical pathways afford E-alkene predominance due to steric hindrance during radical recombination [3].

SN1 vs SN2 Mechanisms in Sulfone Formation

The formation of allyl methyl sulfone through nucleophilic substitution pathways involves a complex interplay between SN1 and SN2 mechanisms, each governed by distinct factors that determine the reaction outcome. The mechanistic dichotomy manifests most prominently in the substrate dependence and stereochemical consequences of these pathways.

SN1 Mechanism in Sulfone Formation

The SN1 pathway for sulfone formation proceeds through a two-step mechanism initiated by the heterolytic cleavage of the carbon-leaving group bond to generate a carbocation intermediate. This mechanism demonstrates first-order kinetics with respect to the substrate concentration, following the rate law Rate = k[substrate], where the rate-determining step involves carbocation formation rather than nucleophilic attack.

The thermodynamic stability hierarchy for carbocations in sulfone formation follows the established order: tertiary > secondary > primary > methyl. This stability pattern directly correlates with the substrate reactivity preferences observed in SN1 sulfone formation reactions. Tertiary substrates undergo rapid SN1 reactions due to the enhanced stability of the tertiary carbocation intermediate, while primary substrates are generally unreactive under SN1 conditions due to the high-energy nature of primary carbocations.

SN2 Mechanism in Sulfone Formation

The SN2 pathway represents a concerted, single-step mechanism where nucleophilic attack occurs simultaneously with leaving group departure. This mechanism exhibits second-order kinetics with the rate law Rate = k[substrate][nucleophile], reflecting the bimolecular nature of the rate-determining step.

The stereochemical outcome of SN2 sulfone formation invariably results in inversion of configuration at the reaction center, a consequence of the mandatory backside attack by the nucleophile. This stereochemical specificity contrasts sharply with the SN1 mechanism, which typically yields racemic mixtures due to the planar geometry of the carbocation intermediate allowing nucleophilic attack from either face.

Substrate Structure Effects

The substrate structure profoundly influences the mechanistic pathway selection in sulfone formation. Primary substrates strongly favor SN2 mechanisms due to minimal steric hindrance and the instability of primary carbocations. Tertiary substrates predominantly undergo SN1 reactions, as the steric crowding inhibits backside attack while the stability of tertiary carbocations facilitates heterolytic bond cleavage.

Secondary substrates present a unique case where both SN1 and SN2 mechanisms can operate depending on reaction conditions. The mechanistic preference depends on nucleophile strength, solvent polarity, and temperature. Strong nucleophiles favor SN2 pathways, while weak nucleophiles and polar protic solvents promote SN1 mechanisms.

Allylic and Benzylic Systems

Allylic and benzylic substrates demonstrate enhanced reactivity in both SN1 and SN2 mechanisms due to resonance stabilization. In SN1 reactions, the allyl cation benefits from resonance delocalization across the π-system, significantly lowering the activation energy for carbocation formation. This stabilization effect makes allylic substrates particularly reactive toward SN1 substitution even when they possess primary or secondary carbon centers.

β-σ(C–B) Stabilization in Electrochemically-Generated Intermediates

The electrochemical synthesis of allyl sulfones via sulfonation of allyl trifluoroborates represents a paradigm shift in mechanistic understanding, centered on the concept of β-σ(C–B) stabilization. This stabilization mechanism plays a pivotal role in determining both the regioselectivity and the overall efficiency of the electrochemical process.

Theoretical Foundation of β-σ(C–B) Stabilization

The β-σ(C–B) stabilization arises from the interaction between the β-carbon-boron sigma bond and the developing positive charge at the α-carbon center during electrochemical oxidation. This interaction involves hyperconjugative donation from the filled σ(C–B) bonding orbital to the empty p-orbital of the electrochemically-generated carbocation.

The stabilization energy provided by β-σ(C–B) interactions has been calculated to exceed that of traditional β-alkyl stabilization by a factor of approximately 2.1. This enhanced stabilization stems from the polarized nature of the C–B bond, where the electropositive boron center facilitates electron donation to the electron-deficient carbocation.

Mechanistic Implications

The β-σ(C–B) stabilization fundamentally alters the reaction mechanism by lowering the activation energy for carbocation formation and stabilizing the resulting intermediate. This stabilization effect manifests in several key ways:

Enhanced Regioselectivity: The preferential stabilization of carbocations at positions β to the boron center directs the regioselectivity of the electrochemical sulfonation. This selectivity contrasts with traditional radical additions that often lack such positional control.

Reduced Reaction Barriers: The stabilization provided by β-σ(C–B) interactions significantly reduces the activation energy for the rate-determining step, enabling the reaction to proceed under milder conditions.

Elimination Pathway Control: The β-σ(C–B) stabilization facilitates the subsequent elimination of the trifluoroborate moiety, completing the formation of the allyl sulfone product.

Electronic Structure Considerations

Computational studies have revealed that the β-σ(C–B) stabilization involves a three-center, two-electron interaction between the C–B bond and the carbocation center. This interaction can be described in terms of Natural Bond Orbital (NBO) analysis, where the σ(C–B) bonding orbital acts as an electron donor to the empty p-orbital of the carbocation.

The orbital overlap integral for this interaction has been calculated to be approximately 0.35, indicating substantial electronic communication between the C–B bond and the carbocation center. This overlap is significantly larger than that observed for traditional β-alkyl stabilization, accounting for the enhanced stabilization energy.

Computational Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory has emerged as the computational method of choice for investigating the electronic structure and reaction mechanisms of allyl methyl sulfone and related compounds. The selection of appropriate DFT functionals and basis sets is crucial for obtaining accurate results for sulfur-containing systems.

Functional Selection for Sulfur Systems

Benchmark studies have established that certain DFT functionals demonstrate superior performance for sulfur-containing molecules. The M06-2X functional has been identified as particularly effective for calculating reaction energies in sulfur systems, with mean unsigned deviations of approximately 1.2 kcal/mol when compared to high-level reference calculations.

The B3LYP-D3(BJ) functional also shows excellent performance for sulfur compounds, particularly when dispersion corrections are included. This functional combination provides accurate geometries and energies for sulfur-containing molecules while maintaining computational efficiency.

For activation energy calculations, the MN15 and ωB97X-D functionals have demonstrated superior accuracy, with errors typically below 2.0 kcal/mol for sulfur-containing transition states. These functionals incorporate both dispersion corrections and appropriate treatment of medium-range correlation effects that are crucial for sulfur chemistry.

Basis Set Requirements

The choice of basis set significantly impacts the accuracy of DFT calculations for sulfur-containing systems. Studies have shown that triple-zeta quality basis sets with diffuse functions are generally required for quantitative accuracy in sulfur chemistry.

The def2-TZVP basis set has been extensively validated for sulfur systems, providing an optimal balance between accuracy and computational cost. This basis set includes tight d-functions on sulfur that are essential for proper description of sulfur bonding and electron correlation.

For benchmark calculations, the aug-cc-pV(T+d)Z basis set represents the gold standard, incorporating both diffuse functions and tight d-functions specifically optimized for sulfur. However, the computational cost of this basis set limits its routine application to smaller systems.

Geometric Optimization Studies

DFT geometry optimizations have revealed crucial structural details about allyl methyl sulfone and its reaction intermediates. The optimized geometry of allyl methyl sulfone shows characteristic features including:

- C=C double bond length of 1.334 Å

- C–S bond length of 1.789 Å

- S–O bond lengths of 1.468 Å

- C–C–S bond angle of 112.3°

These geometric parameters are in excellent agreement with experimental crystallographic data where available.

Energy Calculations

DFT calculations have provided detailed energetic information about the formation and reactions of allyl methyl sulfone. The calculated enthalpy of formation for allyl methyl sulfone using the B3LYP/6-311++G(d,p) level is -52.3 kcal/mol, in good agreement with experimental estimates.

Activation energies for key reactions involving allyl methyl sulfone have been calculated using various DFT methods. The β-elimination reaction shows an activation energy of 38.2 kcal/mol at the M06-2X/def2-TZVP level, consistent with experimental observations of moderate thermal stability.

SVECV-f12 Composite Method Applications

The SVECV-f12 composite method represents a state-of-the-art approach for achieving high accuracy in reaction barrier calculations while maintaining computational feasibility. This method has been specifically applied to atmospheric oxidation reactions of allyl methyl sulfide, providing benchmark-quality results for sulfur-containing systems.

Methodological Framework

The SVECV-f12 method combines several computational elements to achieve exceptional accuracy:

Geometry Optimization: Structures are optimized using DFT methods, typically B3LYP/6-31G(d,p), to obtain reliable geometries at moderate computational cost.

Frequency Calculations: Harmonic frequencies are calculated at the DFT level to provide zero-point energy corrections and thermal contributions to the energy.

High-Level Single-Point Energies: The core of the method involves CCSD(T)-F12 calculations with explicitly correlated methods to achieve rapid convergence to the complete basis set limit.

Core-Valence Correlation: MP2-level core-valence correlation corrections are applied to account for the effects of core electron excitation on the calculated energies.

Accuracy Assessment

Extensive benchmarking against high-level reference calculations has demonstrated the exceptional accuracy of the SVECV-f12 method. For a test set of 68 reaction barriers, the method achieves a mean unsigned deviation of only 0.40 kcal/mol, substantially better than other composite methods such as G4 (1.31 kcal/mol) or dispersion-corrected DFT methods like M06-2X (1.62 kcal/mol).

The maximum unsigned deviation for the SVECV-f12 method is 0.99 kcal/mol, indicating consistent high accuracy across diverse reaction types. This level of accuracy approaches the "chemical accuracy" benchmark of 1.0 kcal/mol that is considered the gold standard for computational thermochemistry.

Application to Allyl Methyl Sulfide Oxidation

The SVECV-f12 method has been specifically applied to study the OH-initiated oxidation of allyl methyl sulfide (AMS) under atmospheric conditions. These calculations revealed several key mechanistic insights:

Pre-reactive Complex Formation: The method confirmed that the oxidation reaction does not proceed through direct attack but rather involves the formation of a pre-reactive complex between OH and AMS.

Reaction Barriers: The calculated activation energy for the initial OH addition to AMS is 2.8 kcal/mol, consistent with the experimentally observed rapid reaction kinetics.

Regioselectivity: The SVECV-f12 calculations predict preferential addition at the C1 position over the C2 position, with a selectivity ratio of approximately 3:1.

Comparison with Experimental Data

The SVECV-f12 results show excellent agreement with available experimental data for AMS oxidation reactions. The calculated rate constant for OH addition to AMS is 4.2 × 10^-11 cm³ molecule^-1 s^-1, compared to the experimental value of 3.9 × 10^-11 cm³ molecule^-1 s^-1.

The method successfully reproduces the experimental product distributions, predicting the formation of formaldehyde, acetaldehyde, and sulfur dioxide as major products. This agreement validates the mechanistic insights provided by the SVECV-f12 calculations.

Pre-Reactive Complex Formation

The concept of pre-reactive complex formation has emerged as a crucial mechanistic element in understanding the reaction pathways of allyl methyl sulfone and related compounds. These complexes represent loosely bound intermediates that form prior to the actual chemical transformation, significantly influencing both the reaction kinetics and selectivity.

Theoretical Foundation

Pre-reactive complexes arise from weak intermolecular interactions between the reactants prior to the transition state. These interactions can include hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic attractions. While individually weak, these interactions can collectively provide sufficient stabilization to create a metastable intermediate.

The formation of pre-reactive complexes is particularly prevalent in reactions involving molecules with multiple functional groups or extended π-systems, as these structural features provide multiple sites for weak interactions.

Computational Identification

High-level computational studies, particularly those employing the SVECV-f12 composite method, have identified pre-reactive complexes in the OH-initiated oxidation of allyl methyl sulfide. These calculations reveal that the reaction pathway involves several distinct stages:

Complex Formation: The initial encounter between OH and AMS leads to the formation of a weakly bound pre-reactive complex.

Geometric Reorganization: Within the pre-reactive complex, the reactants undergo conformational adjustments to optimize the intermolecular interactions.

Transition to Reactive Configuration: The pre-reactive complex serves as a precursor to the actual chemical transformation, facilitating the approach to the transition state.

Energetic Characteristics

The binding energy of pre-reactive complexes typically ranges from 1-5 kcal/mol, significantly less than covalent bonds but sufficient to influence reaction pathways. For the OH-AMS system, the pre-reactive complex is bound by approximately 3.2 kcal/mol relative to the separated reactants.

The formation of pre-reactive complexes generally involves low activation barriers, typically less than 1 kcal/mol, indicating that complex formation is essentially barrierless under most reaction conditions.

Mechanistic Implications

Pre-reactive complexes play several important roles in determining reaction outcomes:

Regiochemical Control: The geometry of the pre-reactive complex can pre-organize the reactants in specific orientations, influencing the regioselectivity of the subsequent reaction.

Reaction Pathway Selection: Different pre-reactive complex geometries can lead to different reaction pathways, affecting the product distribution.

Kinetic Enhancement: The pre-organization provided by the pre-reactive complex can lower the activation energy for the subsequent transformation.

Experimental Evidence

While pre-reactive complexes are often too short-lived and weakly bound to be directly observed experimentally, their existence can be inferred from kinetic and thermodynamic measurements. Temperature-dependent kinetic studies often reveal evidence for pre-equilibrium complex formation through non-Arrhenius behavior.

Pressure-dependent studies can also provide evidence for pre-reactive complex formation, as the association reaction leading to complex formation should show pressure dependence.

Stereochemical Considerations

E/Z Selectivity Determinants

The stereochemical outcome of allyl sulfone formation reactions is governed by a complex interplay of thermodynamic, kinetic, and steric factors. Understanding these determinants is crucial for predicting and controlling the E/Z selectivity in synthetic applications.

Thermodynamic Factors

The thermodynamic stability of E and Z isomers in allyl sulfone systems is primarily determined by steric interactions between substituents. In general, the E isomer is thermodynamically favored due to minimized steric repulsion between bulky groups across the double bond.

Computational studies using DFT methods have quantified these energy differences. For allyl methyl sulfone derivatives, the E isomer is typically 2-4 kcal/mol more stable than the Z isomer. This energy difference increases with the size of the substituents, reaching values of 6-8 kcal/mol for highly substituted systems.

Kinetic Control Mechanisms

Under kinetic control, the E/Z selectivity is determined by the relative activation energies for formation of the respective isomers. The transition state energies can be influenced by:

Steric Effects in Transition States: The approach of reactants to form the transition state can be sterically hindered differently for E and Z pathways.

Electronic Effects: The electronic environment in the transition state can stabilize one pathway over another.

Solvent Effects: The solvation of the transition state can show differential effects for E and Z pathways.

Auxiliary-Controlled Selectivity

The development of E/Z auxiliary groups represents a significant advance in stereochemical control. Sulfoximine groups have been identified as particularly effective E/Z auxiliaries, providing selectivities of up to 95:5 in favor of the E isomer.

The mechanism of auxiliary control involves:

Steric Blocking: The auxiliary group sterically blocks approach to one face of the developing double bond.

Electronic Stabilization: The auxiliary can provide electronic stabilization to the transition state leading to the favored isomer.

Conformational Restriction: The auxiliary restricts the conformational flexibility of the system, favoring formation of one isomer.

Ligand Effects in Catalytic Systems

In catalytic systems, the ligand environment around the metal center can dramatically influence E/Z selectivity. Studies have shown that the choice of ligand can switch the selectivity from E-selective to Z-selective.

The mechanism of ligand control involves:

Coordination Environment: The ligand creates a specific coordination environment that favors one stereochemical pathway.

Steric Interactions: Ligand bulk can sterically bias the approach of substrates.

Electronic Effects: The electronic properties of the ligand can influence the metal-substrate interactions.

Diastereoselectivity in Reactions of Allyl Sulfones

Diastereoselectivity in allyl sulfone reactions represents a critical aspect of stereochemical control, particularly in the formation of complex molecules with multiple stereocenters. The control of diastereoselectivity involves understanding the factors that influence the formation of one diastereomer over another.

Substrate-Controlled Diastereoselectivity

The inherent structure of the allyl sulfone substrate can provide intrinsic diastereoselectivity through conformational preferences and steric interactions. Studies of allylic 1,2- and 1,3-hydroxy phenyl sulfones have revealed that the hydroxyl group can direct the stereochemical outcome through:

Chelation Effects: The hydroxyl group can form chelated intermediates with metal centers, controlling the approach geometry.

Hydrogen Bonding: Intramolecular hydrogen bonding can lock the substrate in specific conformations.

Steric Shielding: The hydroxyl group can sterically shield one face of the reactive center.

Catalyst-Controlled Diastereoselectivity

Catalytic systems can provide powerful control over diastereoselectivity through the design of the catalyst environment. Copper-catalyzed reactions of alkenyl sulfones have demonstrated excellent syn-diastereoselectivity (>95:5) through careful catalyst design.

The mechanism of catalyst control involves:

Coordination Geometry: The catalyst creates a specific coordination environment that favors one diastereomeric transition state.

Ligand Design: Careful ligand selection can create steric and electronic environments that bias the reaction outcome.

Reaction Conditions: Temperature, solvent, and additive effects can be used to tune the diastereoselectivity.

Reagent-Controlled Diastereoselectivity

The choice of reagents can significantly influence the diastereoselectivity of allyl sulfone reactions. Studies using samarium-based reducing agents have shown that the reagent can control both the regioselectivity and diastereoselectivity of the reaction.

The mechanism of reagent control involves:

Binding Mode: Different reagents can bind to the substrate in different modes, leading to different stereochemical outcomes.

Reaction Pathway: The reagent can influence which reaction pathway is followed, affecting the stereochemical outcome.

Intermediate Stabilization: The reagent can stabilize specific intermediates, influencing the overall stereochemical outcome.

Stereochemical Models

Several models have been developed to predict and rationalize the diastereoselectivity observed in allyl sulfone reactions. These models consider:

Transition State Geometry: The preferred geometry of the transition state based on steric and electronic factors.

Conformational Analysis: The conformational preferences of the substrate and how they influence the reaction outcome.

Orbital Interactions: The role of orbital interactions in stabilizing specific transition states.

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant